(4-Bromo-2,5-difluorophenyl)methanol
Overview
Description
“(4-Bromo-2,5-difluorophenyl)methanol” is a chemical compound with the CAS Number 486460-26-8 . It has a linear formula of C7H5BrF2O . The molecular weight of this compound is 223.02 . It is typically stored in a dry room at normal room temperature .
Molecular Structure Analysis
The InChI code for “(4-Bromo-2,5-difluorophenyl)methanol” is 1S/C7H5BrF2O/c8-5-2-6(9)4(3-11)1-7(5)10/h1-2,11H,3H2 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“(4-Bromo-2,5-difluorophenyl)methanol” is a solid or liquid at room temperature .Scientific Research Applications
Bromination in Organic Synthesis
(4-Bromo-2,5-difluorophenyl)methanol has potential applications in the field of organic synthesis, particularly in bromination reactions. A study by Shirinian et al. (2012) demonstrated the use of bromination methods for the synthesis of bromo-substituted 2-cyclopenten-1-ones, highlighting the versatility of bromo compounds like (4-Bromo-2,5-difluorophenyl)methanol in synthesizing various organic compounds (Shirinian et al., 2012).
Synthesis of Biologically Active Compounds
The compound has been used in the synthesis of biologically active substances. For instance, Akbaba et al. (2010) conducted a study on the total synthesis of a naturally occurring compound, starting from a related bromophenyl methanol. This research highlights the compound's role in the synthesis of complex, biologically active molecules (Akbaba et al., 2010).
Applications in Medicinal Chemistry
In medicinal chemistry, derivatives of (4-Bromo-2,5-difluorophenyl)methanol have been explored for their potential biological activities. Balaydın et al. (2012) synthesized bromophenols, including those derived from bromophenyl methanol, and investigated their carbonic anhydrase inhibitory properties, which are valuable in treating conditions like glaucoma and epilepsy (Balaydın et al., 2012).
Reaction Mechanism Studies
The compound also finds use in studies of reaction mechanisms. For instance, Toda and Takehira (1972) investigated the reactions of bromophenyl methanone derivatives in alcoholic solutions, contributing to a deeper understanding of reaction mechanisms in organic chemistry (Toda & Takehira, 1972).
Environmental Chemistry
In environmental chemistry, studies on compounds like (4-Bromo-2,5-difluorophenyl)methanol can provide insights into the behavior of brominated compounds in the environment. For example, Eriksson et al. (2004) studied the photochemical degradation of polybrominated diphenyl ethers in methanol/water solutions, which is relevant to understanding the environmental fate of brominated organic compounds (Eriksson et al., 2004).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(4-bromo-2,5-difluorophenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2O/c8-5-2-6(9)4(3-11)1-7(5)10/h1-2,11H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXEWREITGADCOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70694910 | |
Record name | (4-Bromo-2,5-difluorophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70694910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromo-2,5-difluorophenyl)methanol | |
CAS RN |
486460-26-8 | |
Record name | (4-Bromo-2,5-difluorophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70694910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-bromo-2,5-difluorophenyl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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